molecular formula C5H7NO B1582237 3-Ethoxyacrylonitrile CAS No. 61310-53-0

3-Ethoxyacrylonitrile

Cat. No. B1582237
CAS RN: 61310-53-0
M. Wt: 97.12 g/mol
InChI Key: HUPVIAINOSTNBJ-UHFFFAOYSA-N
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Description

3-Ethoxyacrylonitrile is a chemical compound used in various applications. The Heck reaction of 3-ethoxyacrylonitrile with aryl bromides catalyzed by a tetraphosphine/palladium complex has been reported . It has been used in the preparation of (Z)-β-aminoacrylonitrile .


Synthesis Analysis

The synthesis of 3-Ethoxyacrylonitrile involves the reaction of acetonitrile and formic ether under the action of alcohol alkali metal salt to obtain an intermediate compound. This intermediate compound then reacts with diethyl sulfate under the action of a phase transfer catalyst to obtain a target mixture compound, namely a mixture of 3-ethoxyacrylonitrile and 3, 3-diethoxypropionitrile .


Molecular Structure Analysis

The molecular formula of 3-Ethoxyacrylonitrile is C5H7NO . Its molecular weight is 97.12 .


Chemical Reactions Analysis

The Heck reaction of 3-ethoxyacrylonitrile with aryl bromides catalyzed by a tetraphosphine/palladium complex has been reported .


Physical And Chemical Properties Analysis

3-Ethoxyacrylonitrile is a clear yellow liquid . It has a boiling point of 90-91 °C at 19 mm Hg . Its density is 0.944 g/mL at 25 °C . The refractive index is 1.454 at 20°C .

Scientific Research Applications

Renewable Production of Acrylonitrile

Acrylonitrile, a key component in plastics and fibers, traditionally derives from petroleum. Innovations in renewable sources like sugars to produce esters such as ethyl 3-hydroxypropanoate have opened pathways for sustainable acrylonitrile production. Karp et al. (2017) highlight a process using titanium dioxide as a catalyst, which efficiently converts ethyl 3-hydroxypropanoate to acrylonitrile, surpassing 90% yields. This method is notable for its safety, avoiding cyanide by-products and achieving higher yields than traditional processes (Karp et al., 2017).

Bio-based Chemical Production

3-Hydroxypropionic acid, a valuable platform chemical, serves as a precursor for compounds like acrylonitrile. Vidra and Németh (2017) discuss its microbial production from substrates like glucose or glycerol. They emphasize the importance of metabolic engineering in enhancing yield, productivity, and efficiency, which is crucial for commercial production (Vidra & Németh, 2017).

Vacuum-Ultraviolet Absorption of Related Compounds

Röder et al. (2020) investigated the absorption spectrum of 3-methoxyacrylonitrile, a compound structurally similar to 3-ethoxyacrylonitrile. Their study using synchrotron-based Fourier-transform spectrometry offers insights into the electronic transitions and absorption characteristics of such compounds, which can inform applications in materials science (Röder et al., 2020).

Polymerization and Material Science

Kishi et al. (2000) explored the acetalization of alkenes like acrylonitrile using palladium catalysts. Their findings demonstrate efficient pathways to form compounds like ethyl 3,3-diethoxypropionate, highlighting potential applications in polymer and materials chemistry (Kishi, Sakaguchi, & Ishii, 2000).

Energy Storage and Electrochemistry

Sulfur/polyacrylonitrile composites, as studied by Wei et al. (2015), offer promising avenues for developing high-energy, rechargeable lithium-sulfur cells. Their research on sulfur entrapped in polyacrylonitrile shows potential in eliminating polysulfide dissolution, enhancing energy storage applications (Wei et al., 2015).

Environmental Applications

Xia, Lu, and Xu (2015) utilized polyacrylonitrile-based carbon fiber for hydrogen peroxide generation and phenol degradation in electro-Fenton systems. Their work contributes to environmental remediation, showcasing efficient degradation of pollutants using novel materials (Xia, Lu, & Xu, 2015).

Safety And Hazards

3-Ethoxyacrylonitrile is classified as a combustible liquid and is flammable . It may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, is harmful in contact with skin, and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(E)-3-ethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVIAINOSTNBJ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306600
Record name (2E)-3-Ethoxy-2-propenenitrile
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyacrylonitrile

CAS RN

58243-08-6, 61310-53-0
Record name (2E)-3-Ethoxy-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58243-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-Ethoxyacrylonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylonitrile, 3-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061310530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-Ethoxy-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxyacrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.987
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Record name (E)-3-ethoxyacrylonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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